![molecular formula C10H14N2O2S B2778535 3-propyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 21639-09-8](/img/structure/B2778535.png)
3-propyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
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Overview
Description
3-propyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound that belongs to the class of 1,2,4-benzothiadiazine 1,1-dioxides. These compounds are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-propyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the reaction of 2-aminobenzenesulfonamides with carboxylic acids, their halides, or anhydrides . Another method involves the reaction of 2-aminosulfonamides with aldehydes . These reactions are usually carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-propyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Various substitution reactions can occur at different positions on the benzothiadiazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted benzothiadiazines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Antiinflammatory Agents
One of the prominent applications of this compound is in the development of antiinflammatory agents. Research has indicated that derivatives of benzo[e][1,2,4]thiadiazine exhibit significant antiinflammatory activity. For instance, a study highlighted the synthesis of related compounds that demonstrated potent inhibition of inflammatory responses in vitro and in vivo models .
Neuroprotective Effects
Additionally, compounds with similar structures have been investigated for their neuroprotective properties. A study focused on the potential of benzothiadiazines to protect neuronal cells from oxidative stress and apoptosis. The findings suggest that these compounds may play a role in treating neurodegenerative diseases .
Case Study: Synthesis and Evaluation
A notable case study involved the synthesis of 3-propyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide and its evaluation as a potential lead compound for drug development. The synthesis involved multi-step reactions starting from commercially available precursors, followed by rigorous biological testing to assess its efficacy against specific inflammatory pathways .
Agricultural Sciences
Pesticide Development
In agricultural applications, the compound has been explored for its potential use as a pesticide. Research indicates that thiadiazine derivatives can exhibit herbicidal activity against various plant pathogens. The mechanism involves disrupting cellular processes in target organisms while remaining relatively non-toxic to beneficial species .
Case Study: Herbicidal Activity
A field trial was conducted to evaluate the herbicidal efficacy of this compound against common weeds in crops. Results demonstrated significant reduction in weed biomass compared to untreated controls, suggesting its viability as an environmentally friendly herbicide alternative .
Material Sciences
Polymer Chemistry
In material sciences, this compound has been investigated as a potential building block for novel polymers. Its unique structure allows for the incorporation into polymer matrices that can enhance mechanical properties and thermal stability. This application is particularly relevant in developing high-performance materials for industrial applications.
Case Study: Polymer Synthesis
A recent study detailed the incorporation of this compound into polyurethanes. The resulting materials exhibited improved tensile strength and thermal resistance compared to traditional formulations. These enhancements open avenues for applications in coatings and composites .
Table 1: Summary of Biological Activities
Compound | Activity Type | Reference |
---|---|---|
This compound | Antiinflammatory | |
Related Benzothiadiazines | Neuroprotective | |
Thiadazine Derivatives | Herbicidal |
Table 2: Synthesis Methods
Mechanism of Action
The mechanism of action of 3-propyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with various molecular targets and pathways. For instance, it acts as an ATP-sensitive potassium channel opener, which can inhibit insulin release . This activity is similar to that of its pyridyl analogs, the 1,2,4-pyridothiadiazine 1,1-dioxides .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other 1,2,4-benzothiadiazine 1,1-dioxides such as chlorothiazide and hydrochlorothiazide, which are well-known diuretic and antihypertensive agents . Additionally, phthalazinone derivatives like hydralazine and olaparib share structural similarities and therapeutic applications .
Uniqueness
What sets 3-propyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide apart is its unique combination of pharmacological activities and its potential as a versatile building block in medicinal chemistry .
Biological Activity
3-Propyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a member of the benzothiadiazine family, recognized for its diverse biological activities. This compound features a bicyclic structure that combines a thiadiazine ring with a benzene ring and is characterized by the presence of a propyl group and sulfonyl groups, which contribute to its stability and reactivity. The molecular formula is C10H12N2O2S with a molecular weight of approximately 224.28 g/mol.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-benzothiadiazine-1,1-dioxide exhibit significant antimicrobial properties. Specifically, studies have shown that this compound demonstrates effectiveness against various microbial strains. This activity is attributed to its ability to disrupt microbial cell walls and interfere with metabolic processes.
Anticancer Activity
The compound has also been evaluated for its anticancer potential. A series of studies have demonstrated that certain derivatives within this class can inhibit tumor cell proliferation and induce apoptosis in cancer cells. Notably, compounds structurally similar to 3-propyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine have shown promising results in cellular models of prostate cancer and triple-negative breast cancer (TNBC), indicating a selective cytotoxicity towards malignant cells while sparing non-malignant cells .
Neuroprotective Effects
The neuroprotective properties of benzothiadiazine derivatives have gained attention due to their potential in treating neurodegenerative diseases. The interaction of these compounds with neurotransmitter receptors suggests they may enhance cognitive function and protect neuronal cells from oxidative stress.
Structure-Activity Relationship (SAR)
The biological activity of 3-propyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine is influenced by its structural components. The following table summarizes the relationship between structural features and biological activity among related compounds:
Compound Name | Structure | Biological Activity | Unique Features |
---|---|---|---|
7-Chloro-3-methyl-4H-benzothiadiazine 1,1-Dioxide | Structure | Antimicrobial | Chlorine substituent enhances activity |
6-Amino-3-methylbenzothiadiazine 1,1-Dioxide | Structure | Anticancer | Amino group increases interaction with cancer cells |
5-(Furan-3-yl)-benzo[e][1,2,4]thiadiazine 1,1-Dioxide | Structure | Neuroprotective | Furan ring contributes to neuroprotective properties |
Case Studies
Several case studies have documented the efficacy of benzothiadiazine derivatives in clinical settings:
- Antimicrobial Efficacy : A study evaluated the in vitro effectiveness of various benzothiadiazine derivatives against Mycobacterium tuberculosis. Results indicated that specific modifications to the thiadiazine ring enhanced tuberculostatic activity against both lab strains and clinical isolates.
- Cancer Cell Line Studies : In vitro studies on prostate cancer cell lines demonstrated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics. For example, one derivative showed an IC50 value of 0.027μM against acetylcholinesterase (AChE), indicating potential for further development as an anticancer agent .
- Neuroprotection : Research into the neuroprotective effects of these compounds highlighted their ability to cross the blood-brain barrier effectively while exhibiting antioxidant properties that could mitigate neuronal damage associated with Alzheimer’s disease .
Properties
IUPAC Name |
3-propyl-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-2-5-10-11-8-6-3-4-7-9(8)15(13,14)12-10/h3-4,6-7,10-12H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDAXNFKXCQNXOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1NC2=CC=CC=C2S(=O)(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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